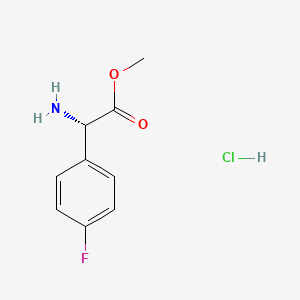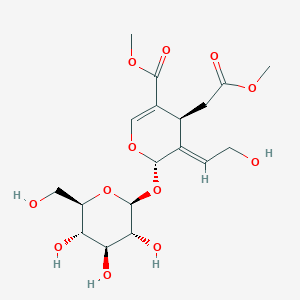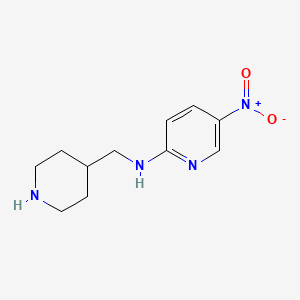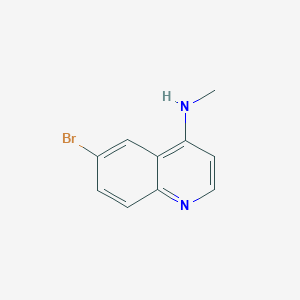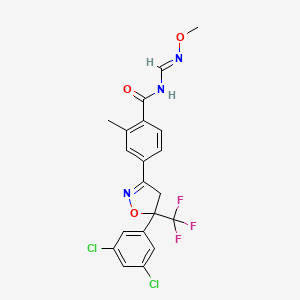
Fluxametamide
描述
Fluxametamide is a novel isoxazoline insecticide developed by Nissan Chemical Industries in 2007. It is primarily used to control a variety of pests in crops such as vegetables, fruit trees, cotton, and tea. The compound is known for its unique mode of action and lack of cross-resistance with conventional insecticides .
作用机制
氟虫胺是一种 γ-氨基丁酸 (GABA) 门控氯离子通道变构调节剂。它与昆虫体内的 GABA 受体结合,导致氯离子流入,从而导致神经细胞超极化。 这导致昆虫麻痹并最终死亡 . 该化合物对昆虫 GABA 受体具有高度选择性,使其对多种害虫有效,同时对哺乳动物相对安全 .
生化分析
Biochemical Properties
Fluxametamide interacts with the γ-aminobutyric acid (GABA)-gated chloride channels in insects . The activities of cytochrome P450 monooxygenase, glutathione S-transferase, and esterases were also quantified to assess the biochemical responses and metabolic enzyme-mediated detoxification mechanisms to sublethal concentrations of this compound .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to have lethal and sublethal effects on the larvae of Chilo suppressalis, a destructive Lepidoptera pest of rice . It also has sublethal effects on the diamondback moth Plutella xylostella, an invasive lepidopteran foliage feeder of cruciferous vegetables .
Molecular Mechanism
This compound acts via distinctive antagonism of insect ligand-gated chloride channels . It inhibits the neural transmission of target insects, leading to excitation and convulsion, and eventually death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, after treatment with LC10 and LC30 concentrations of this compound, the fourth instar larval duration, the rate of deformed pupa and adults, and the adult pre-oviposition period were significantly increased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the lethal assay, the insecticidal activity of this compound with median lethal dose (LD50) value of 1.308 mg/kg to the fourth-instar larvae of C. suppressalis was higher than that of chlorantraniliprole (LD50, 3.112 mg/kg) and lower than that of emamectin benzoate (LD50, 0.006 mg/kg) .
Metabolic Pathways
It is known that the compound interacts with enzymes such as cytochrome P450 monooxygenase, glutathione S-transferase, and esterases .
准备方法
合成路线及反应条件: 氟虫胺的合成涉及几个关键步骤:
中间体合成: 合成从制备 4-[5-(3,5-二氯苯基)-5-(三氟甲基)-4H-1,2-噁唑-3-基]-N-[甲氧基亚氨基甲基]-2-甲基苯甲酰胺开始。
最终产物形成: 然后将中间体与甲氧胺盐酸盐和三乙基正甲酸酯反应得到最终产物氟虫胺.
工业生产方法: 氟虫胺的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效催化剂和优化的反应条件以确保高产率和纯度 .
化学反应分析
反应类型: 氟虫胺会发生各种化学反应,包括:
氧化: 氟虫胺在特定条件下可以氧化形成相应的氧化物。
还原: 它可以还原形成胺类和其他还原产物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应中使用胺类和醇类等亲核试剂.
科学研究应用
氟虫胺具有广泛的科学研究应用:
化学: 它被用作研究异噁唑啉类杀虫剂及其合成的模型化合物。
生物学: 氟虫胺用于研究杀虫剂对各种害虫的影响及其抗性机制.
相似化合物的比较
氟虫胺与其他异噁唑啉类杀虫剂(如氟虫胺、阿福沙兰、洛替兰)进行比较。 这些化合物具有相似的作用机制,但在化学结构和活性谱方面有所不同 . 氟虫胺在其对某些害虫的高度选择性和对其他杀虫剂的抗性交叉性差方面是独一无二的 .
类似化合物:
氟虫胺: 用于兽医医学中控制跳蚤和蜱虫。
阿福沙兰: 另一种兽医杀虫剂,用于控制体外寄生虫。
洛替兰: 用于兽医和农业应用.
属性
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024046 | |
| Record name | Fluxametamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-29-3 | |
| Record name | Fluxametamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluxametamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928783293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluxametamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUXAMETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VPG94B7KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Fluxametamide's insecticidal activity?
A1: this compound exerts its insecticidal effects by acting as an antagonist of insect ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA) receptors. [] This interaction disrupts normal neurotransmission in insects, ultimately leading to paralysis and death.
Q2: How does the stereochemistry of this compound influence its insecticidal activity?
A2: Research has revealed that the S-(+)-enantiomer of this compound exhibits significantly higher insecticidal activity (52.1-304.4 times) compared to the R-(-)-enantiomer. [] This difference in potency is attributed to the superior binding affinity of the S-(+)-enantiomer to the GABA receptor, as demonstrated by molecular docking studies. []
Q3: Are there concerns about the development of resistance to this compound in insect populations?
A3: While this compound demonstrates excellent efficacy against various pests, there is a potential for resistance development, as with any insecticide. Studies on diamondback moth (Plutella xylostella) [] and fall armyworm (Spodoptera frugiperda) [] are currently underway to assess the risk of resistance emergence and understand the underlying mechanisms.
Q4: What is the impact of this compound on non-target organisms, such as honeybees?
A4: this compound exhibits acute toxicity to honeybees, with the S-(+)-enantiomer being more toxic than the racemic mixture. [] This finding highlights the importance of understanding the enantioselective toxicity of this compound and developing strategies to minimize risks to beneficial insects. []
Q5: What are the sublethal effects of this compound on insect pests?
A5: Research on diamondback moth (Plutella xylostella) [] and rice stem borer (Chilo suppressalis) [] has demonstrated significant sublethal effects of this compound. These include developmental delays, reduced pupation rates, decreased fecundity, and impaired reproductive capacity in both exposed individuals and their offspring. [, ]
Q6: Are there any studies investigating the environmental fate and potential ecological impacts of this compound?
A6: While specific studies on the environmental fate of this compound were not included in the provided research articles, evaluating its potential for bioaccumulation, persistence, and effects on non-target organisms in various environmental compartments is crucial to ensure its sustainable use.
Q7: What analytical techniques are employed for the detection and quantification of this compound?
A7: Although specific details on analytical methods were not provided in the research excerpts, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of pesticide residues in various matrices.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C19H16Cl2F3N3O3, and its molecular weight is 462.25 g/mol.
Q9: Have any studies explored the potential for modifying the structure of this compound to improve its efficacy or reduce its environmental impact?
A9: Researchers are actively exploring structural modifications of this compound to enhance its insecticidal activity and minimize toxicity to non-target organisms. For instance, incorporating sulfonamide or sulfinamide moieties into the isoxazoline scaffold has shown promising results in reducing toxicity to honeybees and zebrafish while maintaining efficacy against various pests. []
Q10: Are there any computational studies investigating the binding interactions of this compound with its target site?
A10: Molecular docking studies have been conducted to elucidate the binding interactions of this compound with the insect GABA receptor. [, , ] These studies provide insights into the structural features of this compound that contribute to its binding affinity and selectivity.
Q11: What is the long-term toxicological profile of this compound in mammals?
A11: While the provided research excerpts do not delve into the long-term toxicological effects of this compound in mammals, a comprehensive safety assessment, including chronic toxicity studies, is essential to fully understand any potential risks associated with its use. The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment and established an acceptable daily intake (ADI) based on available data. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


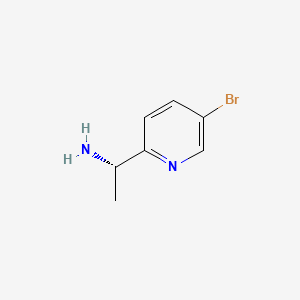
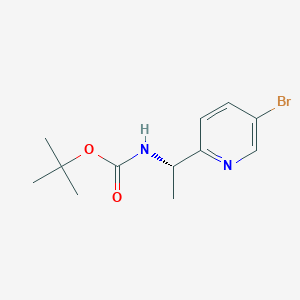
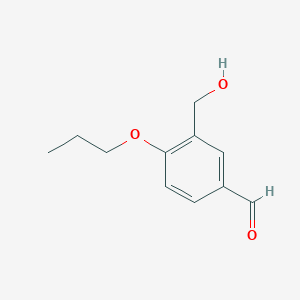
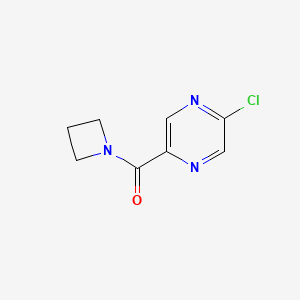
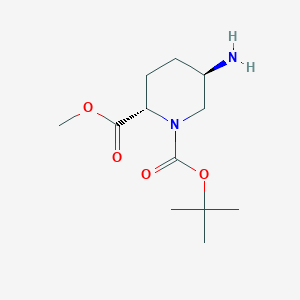
![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
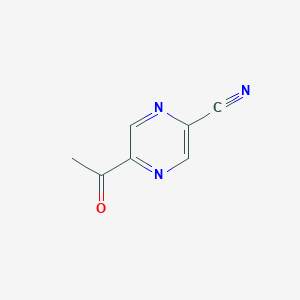
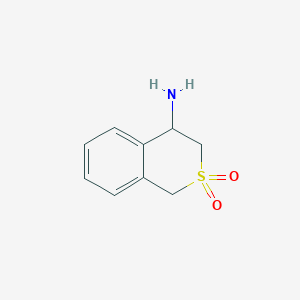
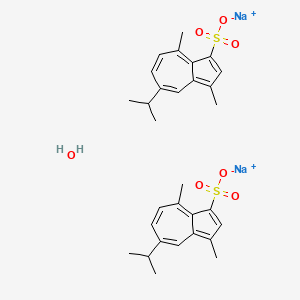
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
